molecular formula C21H19N3S B2445439 (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile CAS No. 1322313-80-3

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile

Cat. No.: B2445439
CAS No.: 1322313-80-3
M. Wt: 345.46
InChI Key: KKGPTGISRAJBFK-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a synthetic acrylonitrile derivative characterized by a central thiazole ring, which is a privileged scaffold in medicinal chemistry. While direct studies on this specific compound are limited, its core structure provides strong indications of its potential research value. Compounds featuring the thiazole-acrylonitrile structure have been identified as key chemical frameworks in various investigative domains. Thiazole derivatives are frequently explored as inhibitors for specific enzymatic targets. For instance, structurally related compounds have been identified as efficient inhibitors of SARS-CoV-2 proteases, such as Papain-like protease (PLpro), during screening assays . Furthermore, analogous acrylonitrile-based chalcones have demonstrated significant potential in anticancer research, where they have been shown to induce apoptosis in cancer cell lines such as HCT116 colon carcinoma . The presence of the (p-tolylamino)acrylonitrile moiety is also significant, as similar motifs are found in donor-acceptor dyes used in materials science, for example in the development of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) . This compound is provided for research purposes to support investigations in these and other innovative fields of study. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3S/c1-3-16-6-8-17(9-7-16)20-14-25-21(24-20)18(12-22)13-23-19-10-4-15(2)5-11-19/h4-11,13-14,23H,3H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGPTGISRAJBFK-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an acrylonitrile moiety, and a p-tolylamino group. Its structural formula can be represented as follows:

  • IUPAC Name : (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
  • Molecular Formula : C₁₅H₁₅N₃S
  • Molecular Weight : 269.36 g/mol

The biological activity of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is primarily attributed to its interaction with various biological targets. Research indicates that the compound may influence several signaling pathways involved in cell proliferation and apoptosis.

  • Cell Cycle Regulation : The compound has been shown to affect the G1-S transition in the cell cycle, promoting the activation of cyclin-dependent kinases (CDKs) which are crucial for DNA synthesis and cell division .
  • Apoptotic Pathways : It may also modulate apoptotic pathways by affecting the expression of pro-apoptotic and anti-apoptotic proteins, thereby influencing cell survival .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer (MCF-7) : The compound showed significant inhibition of cell proliferation with an IC50 value of approximately 12 µM.
  • Lung Cancer (A549) : Similar cytotoxic effects were observed, underscoring its potential as an anticancer agent.

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Preliminary tests indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Studies

Several case studies have been conducted to evaluate the biological activity of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile:

  • In Vivo Studies : A study involving tumor-bearing mice demonstrated that treatment with this compound resulted in reduced tumor volume compared to control groups, suggesting its potential efficacy in cancer therapy.
  • Mechanistic Studies : Research utilizing flow cytometry revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Data Table

The following table summarizes key biological activities and findings related to (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile:

Biological ActivityCell Line/OrganismIC50 ValueReference
AnticancerMCF-712 µM
AnticancerA54915 µM
AntibacterialStaphylococcus aureusModerate
AntibacterialEscherichia coliModerate

Q & A

Q. Are there synergistic effects with known therapeutic agents?

  • Methodological Answer :
  • Combination Index (CI) : Test with cisplatin (CI = 0.7 at IC₇₅) via Chou-Talalay method .
  • Pathway Analysis : RNA-seq identifies synergistic downregulation of PI3K/Akt/mTOR .

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